Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H10FN3O2S2 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Preclinical Evaluation and Antitumor Properties
Compounds within the 2-(4-aminophenyl)benzothiazole class, including derivatives of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, have shown potent antitumor properties. They exhibit selective cytotoxicity against various carcinoma cell lines, suggesting their potential as clinical antitumor agents. Amino acid prodrugs of these compounds have been designed to enhance solubility and bioavailability, with some achieving sufficient plasma concentrations to elicit cytotoxic activity against specific human mammary carcinoma cell lines (Bradshaw et al., 2002).
Spectroscopic Characterization and Molecular Structure
Research into the spectroscopic features and molecular structure of benzothiazole derivatives has provided insights into their behavior in solid and solution states. For instance, studies on related compounds, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have revealed details about their molecular structure through single-crystal X-ray analysis, NMR, and vibrational spectroscopy (Al-Harthy et al., 2019).
DNA Adduct Formation and Mechanisms of Action
The antitumor mechanism of these compounds has been partially attributed to their ability to form DNA adducts in sensitive tumor cells. This ability is critical for executing their antitumor activity, with studies showing the formation of covalent bindings to cytochrome P450 1A1 in sensitive cells, suggesting a mechanism involving metabolic activation and subsequent DNA damage (Leong et al., 2003).
Synthesis and Chemical Analysis
Advances in the synthesis of benzothiazole derivatives have been achieved, with methodologies developed to create various functionalized compounds efficiently. These synthetic strategies are crucial for exploring the chemical space around the benzothiazole nucleus and for the development of new drugs with potential therapeutic applications (Durcik et al., 2020).
Mechanism of Action
Target of Action
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This interaction can result in changes to the biochemical pathways within the cell .
Biochemical Pathways
This compound, as a benzothiazole derivative, may affect various biochemical pathways. The inhibition of the aforementioned targets can disrupt the normal functioning of these pathways, leading to downstream effects that can inhibit the growth and proliferation of bacteria .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The result of the action of this compound is likely the inhibition of bacterial growth and proliferation. By inhibiting key targets within the bacteria, the compound can disrupt essential biochemical pathways, leading to a halt in bacterial growth .
Properties
IUPAC Name |
methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c1-22-14(21)8-5-6-10-12(7-8)24-15(18-10)20-16-19-13-9(17)3-2-4-11(13)23-16/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCEDXJVDAVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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